molecular formula C19H29N5O3 B5425416 N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea

N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea

Cat. No. B5425416
M. Wt: 375.5 g/mol
InChI Key: JRQPDHQWKQUJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist that has been shown to have promising effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. In

Mechanism of Action

N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea is a selective dopamine D3 receptor antagonist, which means it blocks the activity of the dopamine D3 receptor. The dopamine D3 receptor is primarily expressed in the mesolimbic system, which is involved in reward processing and addiction. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on the dopamine D3 receptor, this compound has been shown to increase the expression of the dopamine D2 receptor, which may contribute to its antipsychotic effects. This compound has also been shown to decrease the expression of the c-fos gene, which is involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea has several advantages for use in lab experiments. It is a selective dopamine D3 receptor antagonist, which means it can be used to specifically target this receptor in animal models. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a viable compound for in vivo studies. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea. One area of interest is its potential use in the treatment of drug addiction and other psychiatric disorders. Further preclinical studies are needed to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials are needed to determine its safety and efficacy in humans. Other future directions for research on this compound include exploring its effects on other neurotransmitter systems, such as the glutamate and GABA systems, and investigating its potential use in combination with other drugs for the treatment of addiction and other disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. Its selective dopamine D3 receptor antagonism has been shown to reduce drug-seeking behavior and relapse in animal models of addiction, and its antipsychotic effects make it a potential treatment option for schizophrenia. While further research is needed to fully understand its potential therapeutic applications, this compound represents a promising area of research for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea involves several steps, starting with the preparation of 4-methoxyphenylpiperazine, which is then reacted with 1-boc-piperidin-4-ol to form the intermediate compound. This intermediate is then reacted with 3-(2-bromoacetyl)-1-methylpiperidine to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for further research.

Scientific Research Applications

N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders. In preclinical studies, this compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in treating this disorder.

properties

IUPAC Name

[2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3/c1-27-17-6-4-15(5-7-17)22-9-11-23(12-10-22)16-3-2-8-24(14-16)18(25)13-21-19(20)26/h4-7,16H,2-3,8-14H2,1H3,(H3,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQPDHQWKQUJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)C(=O)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.